molecular formula C11H9NO3 B12510452 1-Methoxyisoquinoline-6-carboxylic acid

1-Methoxyisoquinoline-6-carboxylic acid

Cat. No.: B12510452
M. Wt: 203.19 g/mol
InChI Key: FDUYXXPQMKLEAZ-UHFFFAOYSA-N
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Description

1-Methoxyisoquinoline-6-carboxylic acid is a chemical compound belonging to the isoquinoline family. It has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxyisoquinoline-6-carboxylic acid can be synthesized using various methods. One common approach involves the Heck reaction, which is used to synthesize 1-alkoxyisoquinoline-3-carboxylic acid esters . The reaction typically involves the arylation of methyl 2-(2,2,2-trifluoroacetylamino)acrylate with methyl 4,6-dichloro-2-iodobenzoate, resulting in the formation of the desired ester through the loss of water .

Another method involves the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with derivatives of glycine . These methods allow for the preparation of various substituted isoquinoline-3-carboxylic acid esters, which can be further functionalized.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and carboxylic acid functional group can significantly impact the compound’s interactions with molecular targets and its overall properties.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

1-methoxyisoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-9-3-2-8(11(13)14)6-7(9)4-5-12-10/h2-6H,1H3,(H,13,14)

InChI Key

FDUYXXPQMKLEAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

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